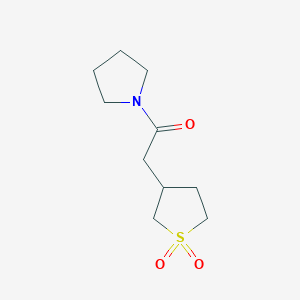
2-(1,1-Dioxothiolan-3-yl)-1-pyrrolidin-1-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dioxothiolan-3-yl)-1-pyrrolidin-1-ylethanone, commonly known as DT-13, is a synthetic compound that has been gaining attention in the field of scientific research due to its potential therapeutic applications. DT-13 belongs to the class of thioester compounds and has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
DT-13 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DT-13 has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, DT-13 has been found to have anti-viral properties by inhibiting the replication of viral RNA.
作用機序
The mechanism of action of DT-13 is not fully understood. However, studies have suggested that DT-13 exerts its anti-inflammatory, anti-cancer, and anti-viral effects by modulating various signaling pathways. DT-13 has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. DT-13 has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell survival and growth. Additionally, DT-13 has been found to inhibit the replication of RNA viruses by targeting viral RNA polymerase.
Biochemical and Physiological Effects
DT-13 has been found to exhibit various biochemical and physiological effects. Studies have shown that DT-13 can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. DT-13 has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, DT-13 has been found to inhibit the replication of RNA viruses.
実験室実験の利点と制限
DT-13 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DT-13 has also been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral properties, making it an attractive candidate for further research. However, DT-13 has some limitations for lab experiments. It has not yet been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
将来の方向性
There are several future directions for research on DT-13. One area of research could be to further investigate the mechanism of action of DT-13. Another area of research could be to study the toxicity and pharmacokinetics of DT-13 in vivo. Additionally, DT-13 could be tested for its potential therapeutic applications in various disease models. Further research could also focus on optimizing the synthesis method of DT-13 to improve its yield and purity.
合成法
DT-13 can be synthesized through a multi-step process involving the reaction of 3-chloro-2-oxothiolane with pyrrolidine. The resulting product is then subjected to further reactions to yield DT-13. The purity and yield of the final product can be improved through various purification techniques such as column chromatography and recrystallization.
特性
分子式 |
C10H17NO3S |
|---|---|
分子量 |
231.31 g/mol |
IUPAC名 |
2-(1,1-dioxothiolan-3-yl)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C10H17NO3S/c12-10(11-4-1-2-5-11)7-9-3-6-15(13,14)8-9/h9H,1-8H2 |
InChIキー |
RWVRXMDTVOTBGH-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CC2CCS(=O)(=O)C2 |
正規SMILES |
C1CCN(C1)C(=O)CC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B241542.png)
![Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241544.png)
![butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241558.png)
![5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B241562.png)

![Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate](/img/structure/B241570.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)

![N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)

![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)


